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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques utilized
for the structural elucidation of Robinin, a naturally occurring flavonoid glycoside. Robinin,
chemically known as kaempferol-3-O-robinoside-7-O-rhamnoside, possesses a complex
structure whose characterization relies on a synergistic application of modern analytical
methods. This document details the methodologies for Nuclear Magnetic Resonance (NMR)
spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-
Vis) Spectroscopy, presenting key data in a structured format to aid in research and
development.

Chemical Structure of Robinin

Robinin is a triglycoside of the flavonol kaempferol. Its structure consists of a kaempferol
aglycone linked to a robinose (a disaccharide of rhamnose and galactose) at the C-3 position
and a rhamnose moiety at the C-7 position.

Molecular Formula: C33H40019 Molecular Weight: 740.66 g/mol
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Spectroscopic Data for Structural Confirmation

The following sections summarize the key spectroscopic data essential for the structural
confirmation of Robinin.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal technique for determining the molecular weight and
fragmentation pattern of Robinin, which aids in identifying the aglycone and the sequence of
sugar moieties.

Table 1: Mass Spectrometry Data for Robinin

Key Fragment lons

lonization Mode Mass Analyzer Interpretation
(m/z)
Deprotonated
ESI- Q-TOF 739.2035 [M-H]~
molecule

Loss of the 7-O-

593 [M-H-Rha]~
rhamnosyl group

Loss of both
447 [M-H-Rha-Rha]~
rhamnosyl groups

285 [Kaempferol-H]~ Kaempferol aglycone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of
Robinin, enabling the precise assignment of protons and carbons in the kaempferol backbone
and the sugar residues. Due to the limited availability of complete, published NMR data
specifically for Robinin, the following tables present a combination of reported data for the
kaempferol aglycone and typical chemical shifts for the sugar moieties based on related
kaempferol glycosides.

Table 2: 1H NMR Spectroscopic Data of Robinin (500 MHz, DMSO-ds)
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Proton Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

Kaempferol Moiety

H-6 6.21 d 20

H-8 6.45 d 20

H-2' 8.05 d 8.8

H-3' 6.92 d 8.8

H-5' 6.92 d 88

H-6' 8.05 d 8.8

7-O-Rhamnose

H-1" 5.55 d 16

H-5" 3.98 m

H-6" (CHs) 1.12 d 6.2

3-O-Robinose

(Galactose)

H-1" 5.68 d 78

3-O-Robinose

(Rhamnose)

H-1"" 4.52 d 15

H-6"" (CHs) 1.08 d 6.1

Table 3: 13C NMR Spectroscopic Data of Robinin (125 MHz, DMSO-de)
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Carbon

Chemical Shift (6, ppm)

Kaempferol Moiety

C-2 156.5
C-3 133.4
C-4 177.6
C-5 161.3
C-6 99.8
C-7 164.2
C-8 94.9
C-9 156.8
C-10 105.6
C-I 121.1
c-2 130.9
C-3 115.3
C-4' 160.1
C-5' 115.3
C-6' 130.9
7-O-Rhamnose

c-1" 98.4
c-2" 70.3
c-3" 70.6
c-4" 71.9
C-5' 69.8
c-6" 18.2
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3-0O-Robinose (Galactose)

c-1" 101.2
c-2" 715
c-3" 735
C-4m 68.2
C-5" 75.9
C-6" 66.8

3-0O-Robinose (Rhamnose)

c-1" 100.8
c-2" 70.4
c-3" 70.7
C-am 72.2
C-5" 68.4
C-6"" 17.9

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the Robinin molecule. The
spectrum reveals the presence of hydroxyl, carbonyl, aromatic, and glycosidic linkages.

Table 4: Characteristic IR Absorption Bands for Robinin
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Wavenumber (cm~?) Functional Group Vibrational Mode

Stretching (phenolic and sugar

3400-3200 (broad) O-H
hydroxyls)
2930-2850 C-H Stretching (aliphatic)
1655 C=0 Stretching (y-pyrone)
1610, 1500, 1450 Cc=C Aromatic ring stretching
Stretching (ethers, glycosidic
1200-1000 C-O
bonds)
Bending (p-substituted
830 C-H 9(p

benzene)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated
system of the flavonoid backbone. The absorption maxima are characteristic of the flavone
structure.

Table 5: UV-Vis Spectroscopic Data for Robinin

Solvent Amax (nm)

Ethanol 266, 352[1]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of Robinin are provided below.

Mass Spectrometry (LC-MS/MS)

o Sample Preparation: Dissolve a small amount of purified Robinin in methanol to a final
concentration of 1 mg/mL. Further dilute the stock solution with the initial mobile phase to an
appropriate concentration (e.g., 1-10 pg/mL).

e Chromatographic Conditions:
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o Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 pm).
o Mobile Phase A: 0.1% formic acid in water.
o Mobile Phase B: 0.1% formic acid in acetonitrile.

o Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and
then return to initial conditions.

o Flow Rate: 0.3 mL/min.

o Column Temperature: 40 °C.

e Mass Spectrometry Conditions:
o lonization Source: Electrospray lonization (ESI) in negative ion mode.
o Capillary Voltage: 3.5 kV.
o Cone Voltage: 30 V.
o Source Temperature: 120 °C.
o Desolvation Temperature: 350 °C.
o Desolvation Gas Flow: 600 L/hr.
o Collision Gas: Argon.
o Collision Energy: Ramped from 15-40 eV for MS/MS experiments.

o Analyzer: Quadrupole Time-of-Flight (Q-TOF).

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of purified Robinin in 0.5 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

e Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
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e 'H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment.

[¢]

Spectral Width: 16 ppm.

[¢]

Acquisition Time: 2-3 seconds.

[e]

Relaxation Delay: 2 seconds.

Number of Scans: 16-64.

o

e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

[e]

Spectral Width: 240 ppm.

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096.

[¢]

e 2D NMR Experiments (for complete assignment):
o COSY (Correlation Spectroscopy): To establish *H-1H spin-spin couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and
13C atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range *H-13C
correlations (2-3 bonds), crucial for linking the sugar moieties to the aglycone and for
sequencing the sugars.

Infrared (IR) Spectroscopy

e Sample Preparation:
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o KBr Pellet Method: Mix 1-2 mg of dry, purified Robinin with approximately 100 mg of dry,
spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and
press it into a transparent pellet using a hydraulic press.

o ATR (Attenuated Total Reflectance) Method: Place a small amount of the solid sample
directly onto the ATR crystal.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm~1.

o Number of Scans: 16-32.

o Background: A background spectrum of the empty sample compartment (or the KBr pellet
without the sample) should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a stock solution of Robinin in spectroscopic grade ethanol
(e.g., 1 mg/mL). Prepare a series of dilutions to obtain a final concentration that gives an
absorbance reading between 0.2 and 0.8 (e.g., 10 pg/mL).

e Instrumentation: A dual-beam UV-Vis spectrophotometer.

» Data Acquisition:

[¢]

Wavelength Range: 200-600 nm.

[¢]

Blank: Use the same solvent (ethanol) as the blank.

[e]

Scan Speed: Medium.

Data Interval: 1 nm.

o

[¢]

Record the wavelengths of maximum absorbance (Amax).
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Workflow and Signaling Pathway Diagrams
Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of Robinin
using the described spectroscopic techniques.

Spectroscopic Analysis Structural Elucidation

Conjugated System
—»| UV-Vis Spectroscopy B Analysis

Functional Group

Sample Preparation Infrared (IR) Spectroscopy ~ 7| Identification v
Extraction & Purification .| Final Structure
of Robinin > Confirmation
\/ 7y
NMR Spectroscopy »| Connectivity &
(1D & 2D) Stereochemistry

Y

Mass Spectrometry (MS) [—| Molecular Weight &
Formula Determination

Click to download full resolution via product page
Caption: Workflow for the structural elucidation of Robinin.

Simplified Signaling Pathway Inhibition

While a detailed signaling pathway for Robinin is a broad area of ongoing research, some
studies suggest its involvement in anti-inflammatory pathways. The following diagram provides
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a simplified representation of a potential mechanism of action.
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Caption: Simplified anti-inflammatory pathway involving Robinin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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